NSP-AS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[9-[3-carboxypropyl-(4-methylphenyl)sulfonylcarbamoyl]acridin-10-ium-10-yl]propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTOBATYLKBDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Nodule Signaling Pathway (NSP) Gene Family and Their Evolutionary Conservation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nodule Signaling Pathway (NSP) gene family, particularly NSP1 and NSP2, encompasses a group of plant-specific GRAS-type transcription factors that play a pivotal role in orchestrating symbiotic relationships between plants and soil microbes. These proteins are central to the establishment of nitrogen-fixing root nodule symbiosis in legumes and arbuscular mycorrhizal symbiosis in a wider range of plants. Beyond their function in symbiosis, NSPs are integral components of phytohormone signaling pathways, notably in the biosynthesis of strigolactones (SLs). Their functional conservation across plant species underscores their fundamental importance in plant biology and presents potential targets for agricultural and therapeutic innovation.
Core Members and Functions of the NSP Gene Family
The most extensively studied members of this family are NSP1 and NSP2. These two proteins often function as a heterodimer to regulate the expression of downstream genes involved in symbiosis and development.
-
NSP1 (Nodulation Signaling Pathway 1): This GRAS-type transcription factor is essential for the initiation of Nod factor-induced gene expression, a critical step in the rhizobial infection process leading to nodule formation. NSP1 is also indispensable for strigolactone biosynthesis.
-
NSP2 (Nodulation Signaling Pathway 2): NSP2 forms a complex with NSP1 to bind to the promoters of target genes. This interaction is crucial for activating downstream signaling cascades in both nodulation and mycorrhization. Like NSP1, NSP2 is essential for the production of strigolactones.
Signaling Pathways Involving NSP1 and NSP2
NSP1 and NSP2 are key regulators in multiple signaling pathways, integrating environmental cues with developmental programs.
Nod Factor Signaling Pathway
In legumes, the perception of Nod factors from rhizobia triggers a signaling cascade that leads to the formation of nitrogen-fixing root nodules. NSP1 and NSP2 are central to this pathway, acting downstream of calcium spiking to activate the expression of early nodulation genes.
Caption: Nod Factor Signaling Pathway leading to nodule formation.
Strigolactone Biosynthesis and Signaling
NSP1 and NSP2 are essential for the biosynthesis of strigolactones, a class of phytohormones that regulate plant architecture and promote symbiotic interactions. They control the expression of genes encoding enzymes in the SL biosynthetic pathway, such as DWARF27 (D27).
Caption: Simplified Strigolactone biosynthesis and signaling pathway.
Interaction with DELLA Proteins in Gibberellin Signaling
DELLA proteins are key repressors of the gibberellin (GA) signaling pathway. Recent studies have shown that DELLA proteins can interact with the NSP1-NSP2 complex to modulate symbiotic signaling. This interaction suggests a complex crosstalk between hormonal pathways and symbiotic programs.
Methodological & Application
Measuring the Interaction Between Novel SH2-containing Proteins (NSP) and CRK-associated Substrate (CAS) Family Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Novel SH2-containing Protein (NSP) family and the CRK-associated Substrate (CAS) family of proteins is a critical node in intracellular signaling pathways that govern cell migration, adhesion, invasion, and proliferation. Dysregulation of this interaction is implicated in various pathological conditions, particularly in cancer progression and metastasis, making it a key area of investigation for therapeutic development.
This document provides detailed application notes and experimental protocols for the qualitative and quantitative measurement of the NSP-CAS protein interaction, targeting researchers and professionals in cell biology and drug discovery.
NSP Family: Comprising NSP1 (SH2D3A), BCAR3 (NSP2), and NSP3 (SH2D3C), these are adaptor proteins that link receptor tyrosine kinases and other cell surface receptors to the CAS signaling cascade.
CAS Family: This family includes p130Cas (BCAR1), NEDD9, EFS, and CASS4, which are scaffolding proteins with multiple domains that assemble signaling complexes.
The interaction is primarily mediated by the C-terminal Cdc25-homology domain of NSP proteins binding to the C-terminal focal adhesion-targeting (FAT) domain of CAS proteins. This interaction is characterized by high affinity, with dissociation constants (Kd) reported to be in the nanomolar range.
Quantitative Data Summary
The binding affinity of NSP-CAS interactions is a key parameter for understanding the stability and strength of the signaling complex. Below is a summary of reported quantitative data for specific NSP-CAS pairs.
| Interacting Proteins | Method | Reported Binding Affinity (Kd) | Reference |
| BCAR3 (NSP2) - BCAR1 (p130Cas) | Not specified | < 30 nM | |
| NSP3 - BCAR1 (p130Cas) | Not specified | < 30 nM |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches to study the NSP-CAS interaction, the following diagrams are provided.
Application Notes: Immunoprecipitation of Non-Structural Proteins (NSPs)
Introduction
Immunoprecipitation (IP) is a powerful affinity purification technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using a specific antibody. This method is invaluable for studying viral non-structural proteins (NSPs), which are crucial for viral replication and transcription and are often key targets for therapeutic agents. Co-immunoprecipitation (Co-IP) is an extension of this technique that aims to pull down not only the target protein (the "bait") but also its interacting partners (the "prey"), making it a vital tool for identifying and validating protein-protein interactions within host-virus systems.
These protocols provide a detailed methodology for the immunoprecipitation and co-immunoprecipitation of NSP proteins, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Protocol 1: Standard Immunoprecipitation of an NSP Protein
This protocol outlines the steps for isolating a specific NSP from a cell lysate.
A. Preparation of Cell Lysate
Effective cell lysis is critical to solubilize proteins while preserving their native structure.
-
Cell Harvesting: For adherent cells, wash twice with ice-cold Phosphate-Buffered Saline (PBS). For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet with ice-cold PBS.
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) to the cell pellet or plate. A common ratio is 1 mL of buffer per 1x10⁷ cells.
-
Incubation & Disruption: Incubate on ice for 15-30 minutes with gentle agitation. Further disruption can be achieved by sonication (e.g., three 5-second pulses on ice) to ensure the full release of proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clarified supernatant to a new, pre-chilled tube. This is your protein lysate.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay). Dilute the lysate if necessary to a working concentration (e.g., 1-2 mg/mL).
B. Pre-Clearing the Lysate (Optional but Recommended)
This step minimizes non-specific binding of proteins to the IP antibody or beads, reducing background.
-
Add Protein A/G beads (e.g., 20 µL of a 50% slurry) to 1 mg of protein lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Centrifuge at ~2,500 x g for 30 seconds at 4°C and transfer the supernatant to a fresh tube. Discard the beads.
C. Immunoprecipitation (Antibody Incubation)
-
Add the primary antibody specific to the target NSP to the pre-cleared lysate. The optimal amount should be determined by titration, but a starting point is 1-5 µg of antibody per 1 mg of total protein.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C. Longer incubation times can increase yield but may also increase non-specific binding.
D. Capturing the Immuno-complex
-
Add an appropriate amount of pre-washed Protein A/G agarose or magnetic beads (e.g., 25-40 µL of bead slurry) to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-3 hours at 4°C to allow the beads to bind the antibody-antigen complex.
E. Washing
-
Pellet the beads using a centrifuge (for agarose) or a magnetic rack (for magnetic beads).
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 500 µL of ice-cold wash buffer (e.g., lysis buffer or PBS with detergent).
-
Repeat the wash step at least three to five times to remove non-specifically bound proteins. Ensure the supernatant is completely removed after the final wash.
F. Elution
-
After the final wash, resuspend the bead pellet in 20-50 µL of 1X Laemmli sample buffer (for denaturing elution).
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complex from the beads.
-
Centrifuge to pellet the beads and carefully collect the supernatant, which contains the purified NSP, for downstream analysis like Western blotting.
Protocol 2: Co-Immunoprecipitation for NSP Interaction Studies
Co-IP follows the same principles as standard IP but requires more gentle conditions to preserve protein-protein interactions.
-
Lysis Buffer: Use a non-denaturing lysis buffer with milder, non-ionic detergents (e.g., NP-40 or Triton X-100) and avoid ionic detergents like SDS.
-
Washing: Wash steps should be less stringent. Use wash buffers with physiological salt concentrations (like PBS) to avoid disrupting weaker protein interactions.
-
Controls: Proper controls are essential. Include a negative control using an isotype-matched control antibody to ensure the observed interaction is specific.
Data Presentation: Reagents and Parameters
The following tables summarize key quantitative data for easy reference.
Table 1: Common Lysis and Wash Buffer Formulations
| Buffer Name | Composition | Application Notes |
| RIPA Buffer (Modified) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail | A stringent buffer suitable for standard IP. May disrupt some protein-protein interactions. |
| Non-denaturing Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail | A milder buffer ideal for Co-IP experiments to preserve protein complexes. |
| High-Stringency Wash Buffer | Lysis Buffer | Use the same lysis buffer for initial washes to reduce background. |
| Low-Stringency Wash Buffer | PBS with 0.1% Tween-20 | Suitable for final washes in Co-IP to maintain weaker interactions. |
Table 2: Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| Protein Lysate Concentration | 1 - 2 mg/mL | Optimal concentration varies by protein abundance. |
| Primary Antibody | 1 - 10 µg per 1 mg lysate | Titration is required to determine the optimal amount. Polyclonal antibodies are often preferred for capture. |
| Lysate-Antibody Incubation | 2 hours - Overnight at 4°C | Overnight incubation can increase yield but may also increase background. |
| Bead Slurry (50%) | 20 - 50 µL | Depends on the binding capacity of the beads. |
| Bead Incubation | 1 - 4 hours at 4°C | Allows for the capture of the antibody-antigen complex. |
| Number of Washes | 3 - 5 times | Critical for reducing non-specific binding and background signal. |
| Elution Volume | 20 - 50 µL | Should be minimized to ensure a concentrated sample for analysis. |
Visualized Workflows and Concepts
Standard Immunoprecipitation Workflow
Caption: A flowchart of the standard immunoprecipitation (IP) protocol.
Co-Immunoprecipitation (Co-IP) Principle
Application Notes & Protocols: Techniques for Studying Viral Non-structural Protein (NSP) Phosphorylation
Introduction
Phosphorylation, the addition of a phosphate group to a protein, is a critical post-translational modification (PTM) that governs a vast array of cellular processes. Viruses have evolved to co-opt the host cell's machinery, and the phosphorylation of viral proteins by host kinases is a key strategy to regulate viral replication, assembly, and immune evasion. Non-structural proteins (NSPs), in particular, are essential for the viral life cycle and are common targets of host-mediated phosphorylation. Studying these phosphorylation events is crucial for understanding viral pathogenesis and identifying new therapeutic targets. Pharmacological inhibition of host kinases has already been shown to attenuate the replication of viruses like SARS-CoV-2.
This document provides detailed application notes and protocols for three key techniques used to investigate NSP phosphorylation: Mass Spectrometry-based Phosphoproteomics, Phos-tag™ SDS-PAGE, and In Vitro Kinase Assays.
Mass Spectrometry (MS)-Based Phosphoproteomics
Application Note:
Mass spectrometry is the most powerful and comprehensive technique for the large-scale identification and quantification of protein phosphorylation sites. In a typical "bottom-up" phosphoproteomics workflow, proteins from virus-infected and control cells are extracted, digested into peptides, and then subjected to an enrichment step to isolate the low-abundance phosphopeptides. Enrichment is commonly achieved using methods like Immobilized Metal Affinity Chromatography (IMAC) or titanium dioxide (TiO₂) chromatography. The enriched phosphopeptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides sequence information and the precise location of the phosphate group. This approach allows for the simultaneous identification and quantification of thousands of phosphorylation sites, providing a global snapshot of the signaling networks affected by viral infection.
Experimental Workflow: Phosphoproteomics
Caption: General workflow for a quantitative phosphoproteomics experiment.
Protocol: Global Phosphoproteome Analysis of Virus-Infected Cells
This protocol provides a general framework for identifying phosphorylation changes in host and viral proteins following infection.
A. Cell Lysis and Protein Digestion
-
Culture and infect cells with the virus of interest. Include a mock-infected control.
-
After the desired incubation period, wash cells with ice-cold PBS and aspirate.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer (e.g., 8M urea in 50 mM Tris-HCl, pH 8.5) supplemented with a comprehensive cocktail of protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 20,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a compatible assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2M.
-
Digest the proteins overnight at 37°C with sequencing-grade trypsin (typically at a 1:50 enzyme-to-protein ratio).
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge and dry the peptides under vacuum.
B. Phosphopeptide Enrichment (using Ti-IMAC)
-
Resuspend the dried peptides in a loading buffer (e.g., 80% acetonitrile, 6% trifluoroacetic acid).
-
Prepare Ti-IMAC microspheres by washing them with loading buffer.
-
Incubate the peptide solution with the equilibrated Ti-IMAC beads for 30 minutes with gentle mixing to allow phosphopeptides to bind.
-
Wash the beads several times with wash buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to remove non-phosphorylated peptides.
-
Elute the phosphopeptides from the beads using an elution buffer with a high pH (e.g., 10% ammonia solution).
-
Dry the enriched phosphopeptides under vacuum.
C. LC-MS/MS Analysis and Data Processing
-
Resuspend the enriched phosphopeptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TimsTOF) coupled to a nano-liquid chromatography system.
-
Process the raw MS data using a specialized software suite like MaxQuant or DIA-NN.
-
Search the spectra against a protein database containing both host and viral protein sequences. Specify carbamidomethylation of cysteine as a fixed modification and phosphorylation (S/T/Y) and oxidation of methionine as variable modifications.
-
Perform quantitative analysis to identify phosphorylation sites that are significantly
Application Notes and Protocols for Developing Antibodies Against Specific NSP Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-structural proteins (NSPs) of viruses are produced in infected host cells and play crucial roles in viral replication, assembly, and the evasion of the host immune response. Unlike structural proteins, which are components of the virion, NSPs are not incorporated into the viral particle. Their essential functions make them attractive targets for the development of antiviral therapeutics and diagnostic assays. The generation of specific antibodies against NSP family members is a critical step in studying their function, developing diagnostic tools to differentiate infected from vaccinated animals (DIVA), and identifying potential therapeutic candidates.
These application notes provide detailed protocols and data for the development and characterization of antibodies targeting specific NSP family members from various viruses, including Coronaviruses, Flaviviruses, and Orthomyxoviruses.
Data Presentation
Table 1: Quantitative Analysis of Monoclonal Antibody Affinity for Viral NSPs
This table summarizes the dissociation constants (Kd) of various monoclonal antibodies (mAbs) against different viral NSPs. A lower Kd value indicates a higher binding affinity.
| Virus Family | Virus | Target NSP | Monoclonal Antibody | Affinity (Kd) | Method | Reference |
| Coronaviridae | SARS-CoV | RBD of Spike | CR3022 | 2.16 x 10⁻⁹ M | SPR | |
| Coronaviridae | SARS-CoV-2 | S Protein | LY-CoV1404 (Fab) | 790 pM - 4 nM | SPR | |
| Coronaviridae | SARS-CoV-2 | S Protein | LY-CoV1404 (IgG1) | 75 pM - 220 pM | SPR | |
| Flaviviridae | Dengue Virus (DENV4) | NS3 | Fab 3F8 | High Affinity (Specific value not stated) | SPR |
Table 2: Neutralization Potency of Antibodies Against Viral NSPs
This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of an antibody required to inhibit 50% of viral activity. Lower IC50 values indicate greater neutralization potency.
| Virus Family | Virus | Target | Antibody/Cocktail | IC50 (ng/mL) | Assay | Reference |
| Coronaviridae | SARS-CoV-2 (Omicron) | Spike | XMA01 | 23.6 | Pseudovirus Neutralization | |
| Coronaviridae | SARS-CoV-2 (Omicron) | Spike | XMA04 | 24.9 | Pseudovirus Neutralization | |
| Coronaviridae | SARS-CoV-2 (Omicron) | Spike | S309 (sotrovimab) | 284.7 | Pseudovirus Neutralization | |
| Coronaviridae | SARS-CoV-2 (Omicron) | Spike | XMA01/XMA04 Cocktail | 8.2 | Pseudovirus Neutralization | |
| Coronaviridae | SARS-CoV-2 (Various Variants) | S2 domain | S2E7-mAb | >10,000 | Pseudovirus Neutralization |
Table 3: Diagnostic Accuracy of NSP-Based ELISA Kits
This table compares the sensitivity and specificity of different commercial ELISA kits for the detection of antibodies against viral NSPs.
| Virus | Target NSP | ELISA Kit | Sensitivity | Specificity | Reference |
| SARS-CoV-2 | IgG | Lionex | 87.9% (>14 days post-symptom onset) | 98.6% | |
| SARS-CoV-2 | IgG | NovaTec | 86.4% (>14 days post-symptom onset) | 85.7% | |
| SARS-CoV-2 | IgG | Dia.Pro | Not specified | 97.1% | |
| SARS-CoV-2 | IgG | EDI | Not specified | 97.1% | |
| SARS-CoV-2 | IgG | AnshLabs | 90.0% (8-14 days post-symptom onset) | 75.7% | |
| FMDV | 3ABC | In-house LFA | 95.2% | 100% | |
| SARS-CoV-2 | RBD | ELISA-1 | High | High | |
| SARS-CoV-2 | RBD | ELISA-2 | Lower than ELISA-1 | High | |
| SARS-CoV-2 | Nucleoprotein | ELISA-3 | Lower than ELISA-1 | High |
Table 4: Epitope Mapping of Monoclonal Antibodies Against Viral NSPs
This table details the specific amino acid sequences (epitopes) on NSPs that are recognized by various monoclonal antibodies.
| Virus Family | Virus | Target NSP | Monoclonal Antibody | Epitope Sequence | Reference |
| Flaviviridae | Dengue Virus 2 (DENV2) | NS1 | 2H5, 4H1BC | ¹⁹³AVHADMGYWIESALNDT²⁰⁹ (cross-reacts with Zika virus) | |
| Flaviviridae | Dengue Virus 2 (DENV2) | NS1 | 4F6 | ²⁵VHTWTEQYKFQPES³⁸ | |
| Flaviviridae | Dengue Virus 2 (DENV2) | NS1 | 4H2 | ¹²⁷ELHNQTFLIDGPETAEC¹⁴³ | |
| Orthomyxoviridae | Bat Influenza Virus (H17N10) | NS1 | 5E5, 2B1 | Residues between 30-35 aa | |
| Flaviviridae | Duck Tembusu Virus (DTMUV) | NS1 | 8A4 | ¹³³FVIDGPK¹³⁹ | |
| Flaviviridae | Duck Tembusu Virus (DTMUV) | NS1 | 8E6 | ²⁴³IPKTLGGP²⁵⁰ | |
| Flaviviridae | Duck Tembusu Virus (DTMUV) | NS1 | 10F12 | ²⁶⁷PWDEK²⁷¹ | |
| Flaviviridae | Duck Tembusu Virus (DTMUV) | NS1 | 1H11, 3D5, 5C11 | ¹⁵⁶EDFGFGVL¹⁶³ |
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of NSPs in E. coli
This protocol describes the general steps for producing recombinant NSPs, which will serve as antigens for antibody development.
-
Gene Amplification and Cloning:
-
Amplify the gene encoding the target NSP from viral cDNA using polymerase chain reaction (PCR
-
Application Notes and Protocols for High-Throughput Screening of NSP-CAS Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Novel SH2-containing Proteins (NSP) and CRK-associated substrate (CAS) family members constitutes a critical signaling node in cellular processes, including cell migration, adhesion, and invasion. Dysregulation of the NSP-CAS signaling axis is implicated in various pathologies, particularly in cancer progression and metastasis, making it an attractive target for therapeutic intervention. This document provides detailed application notes and protocols for the development and execution of a high-throughput screening (HTS) campaign to identify small-molecule inhibitors of the NSP-CAS protein-protein interaction (PPI).
The NSP family of adaptor proteins avidly binds to the conserved carboxy-terminal focal adhesion-targeting (FAT) domain of CAS proteins. This interaction is mediated by an anomalous, catalytically inactive nucleotide exchange factor domain within the NSP proteins. The formation of NSP-CAS signaling modules can be linked to tyrosine-phosphorylated cell surface receptors via the NSP SH2 domain, thereby integrating signals from the extracellular matrix and growth factors.
This guide outlines three robust, non-cellular HTS assay formats suitable for identifying inhibitors of this PPI: an AlphaScreen assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and a Fluorescence Polarization (FP) assay.
Signaling Pathway
The NSP-CAS signaling complex integrates signals from various cell surface receptors, including integrins and receptor tyrosine kinases. Downstream of these receptors, the NSP-CAS complex can modulate the activity of several key signaling pathways that control cell motility and survival.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in NSP Protein Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low protein yield during the purification of Non-Structural Proteins (NSPs).
FAQs: Quick Solutions to Common Problems
Q1: My NSP expression levels are very low. What can I do?
Low expression is a frequent cause of low final yield.[1][2] Consider the following optimization strategies:
-
Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., E. coli).
-
Promoter Strength and Induction Conditions: Test different promoters and optimize inducer concentration (e.g., IPTG) and induction time/temperature.[1][2] Sometimes, a lower temperature for a longer period can improve soluble protein expression.[2][3]
-
Expression Host: Try different host strains. Some strains are better suited for expressing challenging proteins, such as those with rare codons or those prone to forming disulfide bonds.[4]
-
Fusion Tags: Employing fusion tags, such as SUMO or GST, can sometimes enhance the expression and solubility of the target protein.[4][5]
Q2: I see a good amount of my NSP in the whole-cell lysate, but very little in the soluble fraction. What's happening?
This typically indicates that your protein is forming insoluble aggregates known as inclusion bodies.[1][2] To improve solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 16-20°C) can slow down protein synthesis, allowing more time for proper folding.[2]
-
Solubility-Enhancing Tags: Fuse your NSP to a highly soluble protein partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).[2]
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your NSP.[6]
-
Lysis Buffer Additives: Include additives like non-ionic detergents (e.g., Triton X-100, Tween-20), glycerol, or low concentrations of chaotropic agents in your lysis buffer to prevent aggregation.[7]
-
Denaturing Purification: As a last resort, you can purify the protein from inclusion bodies under denaturing conditions using agents like 8M urea or 6M guanidinium hydrochloride, followed by a refolding step.[8]
Q3: My protein seems to be degrading during purification. How can I prevent this?
Protein degradation by endogenous proteases is a common issue.[2][9][10][11][12] Here's how to minimize it:
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to reduce protease activity.[2]
-
Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and subsequent purification buffers.[2][9][10][12]
-
Optimize pH: The pH of your buffers can influence protease activity. Ensure the pH is optimal for your protein's stability and not for the activity of common proteases.[12][13]
Q4: I'm losing a significant amount of protein during the dialysis/buffer exchange step. What could be the cause?
Protein loss during dialysis can occur due to several factors:[14][15][16][17][18]
-
Precipitation: The change in buffer composition (e.g., removal of salt) can cause the protein to become unstable and precipitate.[16][17] To mitigate this, consider a stepwise dialysis with gradually decreasing salt concentrations.[18]
-
Nonspecific Adsorption: Proteins can stick to the dialysis membrane, especially at low concentrations (<0.1 mg/mL).[14] Adding a carrier protein like BSA can help prevent this.[14]
-
Incorrect Membrane MWCO: Ensure the Molecular Weight Cut-Off (MWCO) of the dialysis membrane is at least two to three times smaller than the molecular weight of your protein to prevent its loss.[14][15]
Troubleshooting Guides
Guide 1: Low Yield After Affinity Chromatography
This guide addresses issues related to the initial capture step, typically affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Problem: The target NSP does not bind efficiently to the affinity resin, resulting in a low yield in the elution fraction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inaccessible Affinity Tag | The affinity tag (e.g., His-tag) may be buried within the folded protein. Consider moving the tag to the other terminus (N- or C-terminus). If that fails, a denaturing purification might be necessary to expose the tag.[1] |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the tag and the resin. For His-tags, avoid high concentrations of imidazole in the binding buffer. Also, ensure no EDTA is present, as it will strip the nickel from the column.[19] |
| Column Overload | The amount of target protein in the lysate exceeds the binding capacity of the resin. Use a larger column volume or load less sample. |
| High Flow Rate | The flow rate during sample application may be too fast for efficient binding. Reduce the flow rate to increase the residence time of the protein on the column.[7] |
| Competitive Molecules | Other molecules in the lysate might be competing with your protein for binding. Increase the stringency of the wash steps (e.g., with a low concentration of imidazole for His-tagged proteins). |
Experimental Workflow: Affinity Chromatography
Guide 2: Protein Loss During Subsequent Purification Steps (Ion Exchange/Size Exclusion)
After the initial capture, further purification steps like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are often employed. Protein loss at these stages can be frustrating.
Problem: Significant decrease in protein amount after IEX or SEC.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Protein Precipitation | The buffer conditions for IEX (low salt) or SEC might not be optimal for your protein's stability, leading to aggregation and precipitation. Perform a buffer screen to identify optimal pH, salt concentration, and additives for your NSP's stability.[20][21][22][23] |
| Incorrect IEX Resin | The charge of your protein at the working pH may not be suitable for the chosen IEX resin (anion or cation exchanger). Check the isoelectric point (pI) of your NSP and adjust the buffer pH accordingly. |
| Nonspecific Adsorption to Resin | Your protein might be interacting non-specifically with the chromatography matrix. Try adding a low concentration of a non-ionic detergent or increasing the salt concentration in your running buffer. |
| Protein Aggregation in SEC | If your protein elutes in the void volume of the SEC column, it indicates aggregation. Optimize the buffer as mentioned above. Consider including additives like arginine or glycerol to prevent aggregation. |
Troubleshooting Logic for Low Yield
Experimental Protocols
Protocol 1: Small-Scale Expression Trials
-
Objective: To determine the optimal conditions for soluble NSP expression.
-
Methodology:
-
Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3)) with the NSP expression plasmid.
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with varying concentrations of IPTG (e.g., 0.1, 0.5, 1.0 mM).
-
Incubate the cultures at different temperatures (e.g., 16°C, 25°C, 37°C) for different time periods (e.g., 4 hours, 16 hours).
-
Harvest the cells by centrifugation.
-
Resuspend a small aliquot of cells in lysis buffer and lyse by sonication.
-
Centrifuge the lysate to separate the soluble and insoluble fractions.
-
Analyze all fractions (total cell lysate, soluble fraction, insoluble fraction) by SDS-PAGE to determine the condition that yields the highest amount of soluble NSP.
-
Protocol 2: Buffer Screening for Protein Stability
-
Objective: To identify a buffer system that maintains the stability and solubility of the purified NSP.
-
Methodology:
-
Prepare a stock solution of your partially purified NSP.
-
Set up a matrix of different buffer conditions in a 96-well plate. Vary the following parameters:
-
Buffer type: (e.g., Tris, HEPES, Phosphate)
-
pH: (e.g., a range around the theoretical pI of the protein)
-
Salt concentration: (e.g., NaCl from 50 mM to 500 mM)
-
Additives: (e.g., glycerol, L-arginine, non-ionic detergents)
-
-
Add a small amount of the NSP stock solution to each well.
-
Incubate the plate under different stress conditions (e.g., thermal ramp on a qPCR machine for a thermal shift assay, or incubation at a challenging temperature for a set period).
-
Assess protein aggregation/precipitation visually or by measuring absorbance at 340 nm or 600 nm.
-
The condition that shows the least amount of aggregation is considered optimal for your protein's stability.[20]
-
References
- 1. neb.com [neb.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Troubleshooting Purification Methods [sigmaaldrich.com]
- 8. Our site is not available in your region [takarabio.com]
- 9. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 11. Avoiding proteolysis during protein chromatography. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. youtube.com [youtube.com]
- 17. agrisera.com [agrisera.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Non-Specific Bands for NSP Antibodies
Welcome to the technical support center for troubleshooting issues related to NSP (Non-Structural Protein) antibodies. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Western blotting experiments, specifically the appearance of non-specific bands.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands (non-specific bands) in my Western blot when using an NSP antibody?
Non-specific bands in a Western blot can arise from several sources. These can be broadly categorized into issues with the antibodies, the blocking or washing procedure, or the protein sample itself. Common causes include:
-
Primary Antibody Concentration: The concentration of the primary antibody may be too high, leading to it binding to proteins other than the target NSP.
-
Secondary Antibody Issues: The secondary antibody might be binding non-specifically to other proteins in the lysate or cross-reacting.
-
Ineffective Blocking: The blocking step may not be sufficient to prevent non-specific binding of antibodies to the membrane.
-
Insufficient Washing: Inadequate washing steps can leave behind unbound primary or secondary antibodies, contributing to background noise and non-specific bands.
-
Protein Degradation: The target NSP protein may be degrading, resulting in bands at a lower molecular weight.
-
Post-translational Modifications: The target protein may have various post-translational modifications, leading to bands at a higher molecular weight.
Q2: How can I determine if my primary or secondary antibody is the cause of the non-specific bands?
To identify the source of the non-specific binding, you can perform a couple of control experiments:
-
Secondary Antibody Control: Run a lane on your gel with your protein lysate, but during the immunodetection steps, omit the primary antibody incubation. Incubate the membrane only with the secondary antibody. If you still see bands, it indicates that your secondary antibody is binding non-specifically.
-
Primary Antibody Titration: The concentration of the primary antibody is a critical factor. If it's too high, it can lead to non-specific binding. It is recommended to perform a titration to find the optimal dilution for your specific experimental conditions.
Q3: What is the best blocking agent to use to minimize non-specific bands?
The choice of blocking agent can significantly impact the clarity of your Western blot. The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).
-
Non-fat dry milk: Typically used at a concentration of 3-5% in TBST or PBST. It is a cost-effective and generally effective blocking agent.
-
Bovine Serum Albumin (BSA): Also used at a 3-5% concentration. BSA is preferred for detecting phosphorylated proteins, as milk contains phosphoproteins that can interfere with the signal.
If you are experiencing high background or non-specific bands, you could try switching from one blocking agent to the other. Also, ensure your blocking solution is freshly prepared, as bacterial growth in old solutions can cause issues.
Q4: Can my sample preparation be contributing to the non-specific bands?
Yes, issues with sample preparation can lead to unexpected bands.
-
Protein Overload: Loading too much protein onto the gel can cause "ghost bands" and increase the likelihood of non-specific antibody binding. For cell lysates, a general guideline is to load 20-30 µg of total protein per well.
-
Protease Activity: If your protein of interest is being degraded by proteases during sample preparation, you may see bands at lower molecular weights than expected. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.
Troubleshooting Guides & Experimental Protocols
Troubleshooting Parameters for Non-Specific Bands
This table provides a summary of key experimental parameters that can be adjusted to troubleshoot non-specific bands.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Primary Antibody Dilution | Manufacturer's recommendation (e.g., 1:1000) | Increase dilution (e.g., 1:2000, 1:5000, 1:10,000) | Reduces the concentration of antibody available to bind non-specifically. |
| Secondary Antibody Dilution | 1:5,000 - 1:20,000 | Increase dilution | Decreases non-specific binding of the secondary antibody. |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | Switch blocking agent (milk to BSA or vice versa). Increase concentration or duration. | Different blocking agents can be more effective for certain antibody-antigen pairs. |
| Washing Steps | 3 washes of 5-10 minutes each in TBST | Increase the number of washes (e.g., 4-5 washes) and/or duration (10-15 minutes each). | More extensive washing helps to remove unbound and weakly bound antibodies. |
| Detergent in Wash Buffer | 0.05% - 0.1% Tween-20 in TBS or PBS | Increase Tween-20 concentration slightly or use a stronger detergent like NP-40. | Detergents help to disrupt non-specific interactions. |
| Incubation Temperature | Room temperature for 1-2 hours | 4°C overnight | Lower temperatures can decrease the rate of non-specific binding. |
Protocol 1: Primary Antibody Titration using Dot Blot
A dot blot is a quick and effective method to determine the optimal antibody concentration without running multiple full Western blots.
Methodology:
-
Prepare Protein Dilutions: Prepare a series of dilutions of your cell lysate (e.g., 10 µg, 5 µg, 2.5 µg, 1.25 µg) in PBS or TBS.
-
Spot onto Membrane: On a small piece of nitrocellulose or PVDF membrane, spot 1-2 µL of each protein dilution. Allow the spots to dry completely.
-
Block the Membrane: Block the membrane in your chosen blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cut the membrane into strips, with each strip having the full range of protein dilutions. Incubate each strip in a different dilution of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the strips three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate all strips with a single, appropriate dilution of the secondary antibody for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Proceed with your standard detection method (e.g., ECL) and visualize the results. The optimal primary antibody dilution will be the one that gives a strong signal for your protein of interest with the lowest background.
Protocol 2: Stripping and Re-probing a Western Blot Membrane
If you have already performed a Western blot and want to re-probe it with a different antibody (e.g., a loading control), you can strip the original antibodies from the membrane.
Methodology:
-
Initial Wash: Wash the membrane in TBST to remove any residual detection reagent.
-
Stripping: Incubate the membrane in a stripping buffer. There are commercially available stripping buffers, or you can use a lab-prepared one (e.g., a buffer containing glycine and SDS at a low pH, or a buffer with beta-mercaptoethanol). A common protocol is to incubate for 10-20 minutes at room temperature with agitation.
-
Extensive Washing: Wash the membrane thoroughly with TBST (e.g., two times for 10 minutes each) to completely remove the stripping buffer.
-
Re-blocking: It is crucial to block the membrane again for at least 1 hour at room temperature to prevent non-specific binding of the new antibodies.
-
Re-probing: You
Technical Support Center: Validating the Specificity of NSP Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of non-structural protein (NSP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the first step in validating a newly identified NSP inhibitor?
A1: The initial step is to confirm its activity in a robust biochemical assay and to determine its potency, typically as a half-maximal inhibitory concentration (IC50). A common method is a Förster (fluorescence) resonance energy transfer (FRET)-based assay.[1][2][3] This involves a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by the NSP separates the pair, resulting in a measurable increase in fluorescence.
Q2: My inhibitor shows high potency in the biochemical assay. Does this mean it's specific?
A2: Not necessarily. High potency in an isolated biochemical assay does not guarantee specificity. The inhibitor might interact with other cellular components. It is crucial to perform counter-screening against a panel of related and unrelated host-cell proteases to identify potential off-target effects.[1][2] For example, inhibitors of the SARS-CoV-2 main protease (Nsp5) should be tested against other viral proteases like the papain-like protease (Nsp3) and host proteases such as cathepsins and caspases.[1][4]
Q3: How can I confirm that my inhibitor is active in a cellular context?
A3: Cell-based assays are essential to confirm that the inhibitor can permeate cell membranes, engage its target, and exert a biological effect.[5] A common approach is to use a reporter assay, such as a luciferase-based system, where the reporter gene expression is dependent on the activity of the target NSP.[5][6] A decrease in the reporter signal in the presence of the inhibitor indicates target engagement in cells. Furthermore, viral replication assays in infected cells can be used to determine the half-maximal effective concentration (EC50).[1][7]
Q4: What are some common reasons for discrepancies between biochemical and cell-based assay results?
A4: Discrepancies are common and can arise from several factors:
-
Cell permeability: The compound may not efficiently cross the cell membrane.
-
Bioavailability: The inhibitor might be rapidly metabolized or effluxed from the cell.
-
Toxicity: At higher concentrations, the compound might be toxic to the cells, leading to non-specific effects.[5]
-
Off-target effects: The inhibitor might interact with other cellular targets, leading to unexpected phenotypes.
Q5: How can I definitively identify the on-target and off-target interactions of my inhibitor across the entire proteome?
A5: Advanced proteomics-based methods can provide a global view of inhibitor interactions. Techniques like thermal proteome profiling (TPP) and Limited Proteolysis-Mass Spectrometry (LiP-MS) are powerful tools for this purpose.[8][9][10]
-
TPP measures changes in the thermal stability of proteins upon ligand binding. A specific inhibitor will increase the thermal stability of its target protein.[9]
-
LiP-MS identifies changes in protein conformation and accessibility upon drug binding, which can reveal both direct binding sites and allosteric effects across the entire proteome.[8]
Troubleshooting Guides
Issue 1: High background signal in my FRET-based biochemical assay.
-
Possible Cause: Autofluorescence of the test compound.
-
Possible Cause: Non-specific inhibition due to compound aggregation.
-
Troubleshooting Step: Include a non-ionic detergent, such as Triton X-100 or Tween-20, in the assay buffer to prevent aggregation.[1] Re-test the inhibitor across a range of concentrations.
-
Issue 2: My inhibitor shows activity against the wild-type NSP in a cell-based reporter assay but also against a catalytically inactive mutant.
-
Possible Cause: The observed effect is due to cytotoxicity or an off-target effect unrelated to the catalytic activity of the NSP.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your reporter assay to determine the cytotoxic concentration of your compound.[11] Ensure that the concentrations used in the reporter assay are non-toxic. The use of a catalytically inactive mutant is a critical control to distinguish specific inhibition from non-specific effects.[5][6]
-
Issue 3: My inhibitor is potent in vitro but shows weak or no activity in a viral replication assay.
-
Possible Cause: Poor membrane permeability or rapid efflux.
-
Troubleshooting Step: Assess the cell permeability of your compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider medicinal chemistry efforts to improve the compound's physicochemical properties.
-
-
Possible Cause: The inhibitor is a substrate for cellular metabolic enzymes.
-
Troubleshooting Step: Perform metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic fate of your compound.
-
Data Presentation
Table 1: Example of Inhibitor Specificity Profiling Data
| Inhibitor | Target NSP (IC50, µM) | Related Protease 1 (IC50, µM) | Related Protease 2 (IC50, µM) | Unrelated Protease (IC50, µM) | Cell-Based Assay (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Inhibitor A | 0.5 | >100 | 75 | >100 | 1.2 | >50 | >41.7 |
| Inhibitor B | 1.2 | 5.6 | 10.3 | >100 | 8.5 | 20 | 2.35 |
| GC376 | 0.04 | >100 | >100 | >100 | 0.9 | >100 | >111 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: FRET-based Protease Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant NSP
-
FRET peptide substrate specific for the NSP
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitor and control compounds (e.g., a known inhibitor and DMSO)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dispense a small volume (e.g., 1 µL) of the inhibitor dilutions into the wells of the microplate.
-
Add a solution of the NSP to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocities from the linear phase of the progress curves.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][3]
-
Protocol 2: Cell-based Luciferase Reporter Assay
-
Reagents and Materials:
-
Human cell line (e.g., HEK293T)
-
Expression plasmids for the NSP (wild-type and catalytically inactive mutant) and the reporter construct.[5]
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor and control compounds
-
Luciferase assay reagent (e.g., Nano-Glo®)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the NSP expression plasmid (or the inactive mutant) and the luciferase reporter plasmid.
-
After 24 hours, treat the cells with serial dilutions of the test inhibitor.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase signal to a co-transfected control or cell viability.
-
Plot the normalized reporter activity against the inhibitor concentration to determine the EC50 value.[5][6]
-
Visualizations
Caption: Workflow for validating the specificity of NSP inhibitors.
References
- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp5 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 9. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 10. Profiling disease-selective drug targets: from proteomics to ligandomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Novel SH2-containing Protein (NSP)-related cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays to study NSP-related cell migration?
A1: The two most widely used in vitro methods for studying cell migration are the scratch (or wound healing) assay and the Transwell (or Boyden chamber) assay. The scratch assay is a simple, cost-effective method to assess collective cell migration across a two-dimensional surface. The Transwell assay is used to study chemotaxis, which is cell migration towards a chemical gradient, and can be adapted to study cell invasion through an extracellular matrix (ECM) layer.
Q2: What is the role of NSP in cell migration?
A2: Novel SH2-containing Protein (NSP) family members act as adaptor proteins in cellular signaling. They play a crucial role in mediating cell migration and invasion by forming signaling platforms with Crk-associated substrate (Cas) family proteins. This NSP-Cas signaling module integrates signals from cell adhesion and environmental stimuli to promote cell motility. Disruptions in NSP-Cas signaling have been implicated in disease processes like tumor progression.
Q3: Why am I seeing high variability in my scratch assay results?
A3: Variability in scratch assays can stem from several factors. A primary source is the inconsistency in creating the "scratch" itself; manual methods using pipette tips can result in wounds of varying widths. The initial cell density and degree of confluence at the time of the scratch also significantly impact the rate of recolonization. To improve reproducibility, it is critical to standardize the scratching technique and ensure a consistent, confluent cell monolayer (90-95%) for each experiment. Using culture inserts can also help create more reproducible gap sizes.
Q4: My cells are not migrating in the Transwell assay. What could be the problem?
A4: A lack of cell migration in a Transwell assay can be due to several issues. The pore size of the transwell membrane may be inappropriate for your cell type; if pores are too small, cells cannot migrate through. The chemoattractant concentration in the lower chamber might be suboptimal, or the cells may not express the receptor for the chosen chemoattractant. For invasion assays, the Matrigel or ECM layer could be too thick, physically obstructing the cells. It's also important to ensure there are no air bubbles trapped beneath the membrane, as this can prevent contact with the chemoattractant.
Q5: How can I minimize variability in my Transwell invasion assays?
A5: To minimize variability in Transwell invasion assays, it is crucial to have a consistent and homogenous coating of the extracellular matrix (e.g., Matrigel). The Matrigel solution should be thawed at 4°C overnight and kept on ice to prevent premature gelling. Optimizing cell seeding density is also critical; too many cells can oversaturate the pores, while too few can lead to inconsistent results. Additionally, standardizing the incubation time is important, as longer incubations can lead to higher spontaneous migration.
Troubleshooting Guides
Scratch Wound Healing Assay
| Problem | Potential Cause | Recommended Solution |
| Inconsistent scratch width | Manual scratching with a pipette tip lacks uniformity. | Use a culture-insert to create a standardized cell-free zone. If using a pipette tip, apply consistent pressure and angle. |
| High variability between replicates | The initial degree of cell confluence is not consistent. | Ensure a consistent cell seeding density to achieve a confluent monolayer (90-95%) at the start of each experiment. |
| Cell proliferation is affecting wound closure. | Reduce the serum concentration in the culture media to minimize cell proliferation. | |
| No or slow wound closure | Cells are unhealthy or have low migratory capacity. | Use low-passage cells and ensure optimal cell culture conditions. |
| The experimental conditions are not conducive to migration. | Optimize the concentration of any stimulants or inhibitors being tested. | |
| Irregular wound edges | Tearing of the cell monolayer during scratching. | When using a pipette tip, move it in a continuous and smooth motion. If using an insert, remove it slowly and gently. |
Transwell Migration/Invasion Assay
| Problem | Potential Cause | Recommended Solution |
| No cells migrated | The pore size of the insert is too small for the cell type. | Select an appropriate pore size based on the cell type. Common sizes are 3 µm, 5 µm, and 8 µm. |
| The chemoattractant concentration is not optimal. | Perform a titration to determine the optimal chemoattractant concentration. A 10% serum concentration is a common starting point. | |
| Air bubbles are trapped under the insert. | Ensure the insert makes contact with the medium in the lower chamber without any trapped air bubbles. | |
| For invasion assays, the ECM layer is too thick. | Reduce the volume of Matrigel or other ECM used for coating and optimize the incubation time. | |
| Uneven cell migration across the membrane | Uneven cell seeding in the upper chamber. | Ensure the cell suspension is thoroughly mixed before seeding to get a uniform distribution. |
| The insert is not placed on a level surface. | Keep the plate on a level surface in the incubator to ensure even migration. | |
| High background/difficulty counting cells | Staining of the membrane pores. | Use a fluorescent dye like DAPI to stain cell nuclei, which can help distinguish cells from membrane pores. |
| Non-migrated cells on the top of the membrane were not completely removed. | Carefully and thoroughly wipe the top of the membrane with a cotton swab to remove non-migrated cells before staining. |
Experimental Protocols
Standard Protocol for Scratch Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and culture until they form a confluent monolayer (90-95%). The exact number of cells will need to be optimized for your specific cell line.
-
Creating the Wound:
-
Pipette Tip Method: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer. Try to apply consistent pressure and speed for all scratches.
-
Culture-Insert Method: Alternatively, use a commercially available culture-insert to create a more uniform cell-free gap.
-
-
Washing: Gently wash the well twice with sterile 1X PBS to remove detached cells and debris.
-
Incubation: Add fresh culture medium, often with reduced serum to minimize proliferation, and any experimental compounds.
-
**
Validation & Comparative
Neuropilin Expression in Oncology: A Comparative Analysis of Normal vs. Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Neuropilins (NRPs) are transmembrane glycoproteins that play a crucial role in a variety of biological processes, including neuronal guidance and angiogenesis. The two main members of this family, Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2), have emerged as significant factors in tumor biology. Initially identified for their roles in the nervous and vascular systems, NRPs are now recognized as co-receptors for a range of growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are pivotal in cancer progression.
Overexpression of NRP1 and NRP2 has been observed in numerous cancer types and is frequently correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis. This guide provides a comparative analysis of NRP expression in normal versus tumor tissues, supported by quantitative data and detailed experimental methodologies, to assist researchers in evaluating Neuropilins as potential prognostic biomarkers and therapeutic targets.
Comparative Expression of Neuropilins (NRP1 & NRP2)
The expression of Neuropilins is often significantly upregulated in malignant tissues compared to their normal counterparts. This differential expression is a key area of investigation for understanding tumor angiogenesis, lymphangiogenesis, and metastasis.
| Cancer Type | Neuropilin | Expression in Tumor Tissue | Expression in Normal Tissue | Key Findings & Correlation |
| Breast Cancer | NRP1 | Observed in 6% of primary carcinomas. | Low to negligible expression in normal breast epithelium. | NRP1 expression enhances cell viability and migration. |
| NRP2 | Detected in 53.1% of invasive carcinomas. | Staining observed in blood/lymph vessels but not in normal epithelium. | High NRP2 expression is significantly correlated with lymph node metastasis and reduced overall survival. | |
| Colorectal Cancer | NRP1 | Immunoreactivity in 98-100% of carcinoma vessels; no expression in tumor cells themselves. | Present in vessels of adjacent normal tissue. | Correlates with increased vessel number and poor prognosis. |
| NRP2 | Found in 83% of adenocarcinomas and 71% of liver metastases. | Lower expression in normal colonic mucosa. | Overexpression stimulates tumor progression and inhibits apoptosis. | |
| Lung Cancer | NRP1 | Tumor cell expression in 36% of primary lung carcinomas. | Low expression in normal lung epithelial cells. | During tumorigenesis, both NRP and VEGF expression increase on dysplastic lung epithelial cells. |
| NRP2 | Positive staining in 64.7% of non-small cell lung carcinoma (NSCLC) specimens. | Lower expression in normal lung tissue. | Co-expression of NRP1 and NRP2 in NSCLC is associated with a poorer prognosis. | |
| Prostate Cancer | NRP1 | Elevated levels are correlated with tumor aggressiveness. | Lower expression in normal prostate tissue. | Elevated NRP1 levels are synonymous with shorter survival. |
| NRP2 | Upregulated expression is considered a marker of bad prognosis. | Lower expression in normal prostate tissue. | NRP2 is an independent prognostic factor for acinar adenocarcinoma of the prostate. | |
| Bladder Cancer | NRP1 | Overexpressed in tumor tissue. | Lower expression in normal bladder tissue. | Correlates with poor prognosis. |
| Osteosarcoma | NRP1 | Overexpressed in tumor tissue. | Lower expression in normal bone tissue. | Considered a prognostic factor for shorter progression-free and overall survival. |
Signaling and Experimental Visualizations
To better understand the function of Neuropilins and the methods used to study their expression, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: Neuropilin as a co-receptor for VEGF signaling.
Caption: Standard workflow for Immunohistochemistry (IHC).
Experimental Protocols
The following protocols provide a framework for the quantitative and qualitative analysis of Neuropilin expression in tissue samples.
Immunohistochemistry (IHC) for NRP1/NRP2
This protocol is used to visualize the localization and abundance of NRP proteins within paraffin-embedded tissue sections.
-
Tissue Preparation:
-
Harvest fresh normal and tumor tissues and fix in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-µm thick sections using a microtome and mount on positively charged slides.
-
-
Staining Protocol:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in an EDTA buffer (pH 8.0) and heating in a microwave or pressure cooker. Allow slides to cool to room temperature.
-
Blocking: Wash slides in PBS and block endogenous peroxidase activity with 3% hydrogen peroxide for 15 minutes. Block non-specific binding sites with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against NRP1 or NRP2 (e.g., rabbit polyclonal anti-NRP1, 1:100 dilution).
-
Secondary Antibody Incubation: Wash slides with PBS. Apply a biotinylated secondary antibody (e.
-
Validating the Impact of Viral Non-Structural Protein Knockouts in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects of knocking out specific non-structural proteins (NSPs) from various viruses in relevant animal models. The data presented here, sourced from key experimental studies, offers valuable insights into the roles of these proteins in viral pathogenesis, immune evasion, and disease progression. Understanding these knockout phenotypes is crucial for the development of attenuated virus vaccines and novel antiviral therapeutics.
Key Comparisons of NSP Knockout Phenotypes
This section summarizes the quantitative data from studies validating NSP knockout phenotypes. The data is organized by virus family and specific NSP, highlighting the impact of the knockout on viral replication, host immune response, and clinical outcomes in animal models.
Influenza A Virus: NS1 Knockout in Mouse Models
The non-structural protein 1 (NS1) of Influenza A virus is a major antagonist of the host's innate immune response, particularly the type I interferon (IFN) system. Knockout or truncation of the NS1 protein generally leads to viral attenuation.
| Phenotypic Parameter | Wild-Type (WT) Virus | NS1-mutant/knockout Virus | Animal Model | Reference |
| Weight Loss (%) | ~25% loss by day 5 post-infection | No significant weight loss | BALB/c mice | [1] |
| Survival Rate (%) | 0% survival | 100% survival | BALB/c mice | [1] |
| Lung Viral Titer (PFU/ml) | ~1 x 10^6 at day 6 post-infection | Undetectable (<10^2) at day 6 post-infection | BALB/c mice | [1][2] |
| IFN-β Induction | Low/inhibited | High | Mouse lung | [3] |
Flavivirus (West Nile Virus): NS5's Role in IFN Antagonism in Mouse Models
The NS5 protein of flaviviruses, such as West Nile Virus (WNV), is crucial for viral replication and evasion of the host interferon response. While direct NS5 knockout virus data in immunocompetent animals is limited due to the profound attenuation, studies using IFN receptor knockout (IFNAR-/-) mice infected with wild-type virus can serve as a proxy to understand the consequences of an uninhibited IFN response, which is phenotypically similar to infection with a virus that cannot counteract this response.
| Phenotypic Parameter | Wild-Type (WT) Mice | IFNAR-/- Mice (Proxy for NS5 KO effect) | Animal Model | Reference |
| Survival Rate (%) | 62% | 0% | 129Sv/Ev mice | [4] |
| Mean Time to Death (days) | 11.9 ± 1.9 | 3.8 ± 0.5 | 129Sv/Ev mice | [4] |
| Viremia (PFU/ml) | Undetectable by plaque assay | ~1 x 10^7 at day 3 post-infection | 129Sv/Ev mice | [4] |
| Serum IFN-α (ng/ml) | 3.0 ± 0.4 at day 2 post-infection | Not applicable (no receptor) | C57BL/6 mice | [4] |
Rotavirus: NSP4 Knockout in Piglet Models
Rotavirus NSP4 is a viral enterotoxin that plays a significant role in causing diarrhea. Mutations or knockouts in NSP4 can lead to a reduction in the severity of gastroenteritis.
| Phenotypic Parameter | Wild-Type (WT) Virus | NSP4-mutant Virus | Animal Model | Reference |
| Diarrhea Score (cumulative) | Higher scores indicating severe diarrhea | Lower scores indicating milder diarrhea | Gnotobiotic piglets | [5][6] |
| Fecal Virus Shedding (Genomic Equivalents/g) | High levels of viral shedding | Lower levels of viral shedding | Gnotobiotic piglets | [5] |
Alphavirus (Chikungunya Virus): nsP2 Knockout in Mouse Models
The non-structural protein 2 (nsP2) of alphaviruses like Chikungunya virus (CHIKV) is a multifunctional enzyme with roles in polyprotein processing and shutting down host cell transcription. Mutations in nsP2 can attenuate the virus and reduce the severity of arthritis.
| Phenotypic Parameter | Wild-Type (WT) Virus | nsP2-mutant Virus | Animal Model | Reference |
| Foot Swelling (mm) | Significant increase in foot thickness | Reduced foot swelling | C57BL/6 mice | [7][8][9] |
| Viral Titer in Foot (CCID50/g) | ~6 log10 at day 7 post-infection | Lower viral titers | C57BL/6 mice | [8][10] |
| Histopathology Score (Inflammation) | Severe inflammation in joints | Reduced inflammatory cell infiltrate | C57BL/6 mice | [7] |
Norovirus: NSP3 (putative) Knockout in Gnotobiotic Pig/Mouse Models
Studying norovirus biology has been challenging due to the lack of robust cell culture systems. Gnotobiotic pigs and STAT1-/- mice are valuable models. While specific NSP3 knockout data is scarce, studies with attenuated strains or related caliciviruses provide insights into the role of NSPs in pathogenesis. For instance, murine norovirus (MNV) strains with differing virulence show varied pathology.
| Phenotypic Parameter | Virulent MNV-1 Strain | Attenuated MNV-3 Strain | Animal Model | Reference |
| Intestinal Pathology | Modest inflammatory cell influx | Minimal to no pathology | 129 mice | [3][11] |
| Intestinal Viral Titer (TCID50/g) | Lower peak titers | Higher peak titers | 129 mice | [3] |
| Weight Loss in STAT1-/- mice | Minimal | Significant weight loss and diarrhea | STAT1-/- mice | [3][11] |
| Histopathology Score (Liver) in STAT1-/- mice | Increased lesion score | Increased lesion score | STAT1-/- mice | [12][13] |
Arterivirus (PRRSV): nsp1 Knockout in Pig Models
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) nsp1 plays a crucial role in suppressing the host's innate immune response. Knockout of nsp1 is expected to lead to viral attenuation.
| Phenotypic Parameter | Wild-Type (WT) Virus | nsp1-mutant Virus | Animal Model | Reference |
| Viremia (log10 GE/ml) | High and persistent | Lower and transient | Pregnant gilts | [14][15] |
| Fetal Death Rate (%) | High percentage of dead or mummified fetuses | Significantly reduced fetal death | Pregnant gilts | [14] |
| Viral Load in Fetal Tissues (log10 copies/ml) | High viral load | Significantly lower viral load | Pregnant gilts | [14] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. This section outlines key protocols for generating NSP knockout viruses and for conducting subsequent animal studies.
Generation of NSP Knockout Viruses by Reverse Genetics
Reverse genetics is a powerful tool to generate recombinant viruses with specific gene deletions or mutations. The following is a generalized workflow.
Workflow for Reverse Genetics:
Detailed Steps:
-
Plasmid Construction : Viral RNA segments are reverse-transcribed into cDNA and cloned into plasmids. These plasmids are engineered to be flanked by RNA polymerase I promoter and terminator sequences for the synthesis of viral RNA, and an RNA polymerase II promoter for the expression of viral proteins.
-
Introduction of Mutations : The specific NSP gene is deleted or mutated in the corresponding plasmid using techniques like site-directed mutagenesis.
-
Transfection : A set of plasmids representing the entire viral genome (including the mutated NSP segment) are co-transfected into a suitable cell line (e.g., a mix of 293T and MDCK cells for influenza virus).
-
Virus Rescue and Amplification : The transfected cells produce recombinant virus particles, which are then harvested from the cell supernatant and amplified by infecting fresh cell cultures or embryonated chicken eggs.
-
Virus Titration : The titer of the rescued virus is determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
Animal Infection and Phenotypic Analysis
Workflow for Animal Infection and Analysis:
Detailed Steps:
-
Animal Models : Specific pathogen-free animals of a defined age and genetic background (e.g., BALB/c or C57BL/6 mice, gnotobiotic piglets) are used.
-
Inoculation : Animals are anesthetized and inoculated with a defined dose of either wild-type or NSP-knockout virus via a relevant route (e.g., intranasally for respiratory viruses).[16][17][18]
-
Clinical Monitoring : Animals are monitored daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy, diarrhea), and survival.[16] Diarrhea can be scored based on fecal consistency.[19]
-
Sample Collection : At predetermined time points post-infection, animals are euthanized, and tissues (e.g., lungs, spleen, intestine) and blood are collected.
-
Viral Load Quantification : Viral titers in tissues and blood are quantified by plaque assay or by measuring viral RNA levels using quantitative real-time PCR (qRT-PCR).
-
Cytokine Analysis : Cytokine levels in serum or tissue homogenates are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
-
Histopathology : Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammation. A scoring system is often used to quantify the severity of lesions.[19]
Signaling Pathways Modulated by NSPs
Viral NSPs frequently target host signaling pathways to facilitate viral replication and evade immune detection. A primary target is the type I interferon (IFN) signaling pathway.
Inhibition of Type I Interferon Signaling by Viral NSPs
The following diagram illustrates the common points of antagonism by viral NSPs within the RIG-I-like receptor (RLR) and JAK-STAT signaling pathways.
This guide provides a foundational understanding of the critical role NSPs play in viral pathogenesis and how their removal impacts disease outcome in animal models. The presented data and protocols serve as a valuable resource for researchers aiming to develop the next generation of antiviral therapies and vaccines.
References
- 1. A Recombinant Influenza A Virus Expressing an RNA-Binding-Defective NS1 Protein Induces High Levels of Beta Interferon and Is Attenuated in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative murine norovirus studies reveal a lack of correlation between intestinal virus titers and enteric pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha/Beta Interferon Protects against Lethal West Nile Virus Infection by Restricting Cellular Tropism and Enhancing Neuronal Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessgovernment.org [openaccessgovernment.org]
- 6. jppres.com [jppres.com]
- 7. A Mouse Model of Chikungunya Virus–Induced Musculoskeletal Inflammatory Disease: Evidence of Arthritis, Tenosynovitis, Myositis, and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene Profiling of Chikungunya Virus Arthritis in a Mouse Model Reveals Significant Overlap With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chikungunya Virus Arthritis in Adult Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative murine norovirus studies reveal a lack of correlation between intestinal virus titers and enteric pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathology caused by persistent murine norovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histologic Lesions Induced by Murine Norovirus Infection in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phenotypic Characterization of a Virulent PRRSV-1 Isolate in a Reproductive Model With and Without Prior Heterologous Modified Live PRRSV-1 Vaccination [frontiersin.org]
- 15. Phenotypic Characterization of a Virulent PRRSV-1 Isolate in a Reproductive Model With and Without Prior Heterologous Modified Live PRRSV-1 Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Gnotobiotic Pig Model for Determining Human Norovirus Inactivation by High-Pressure Processing - PMC [pmc.ncbi.nlm.nih.gov]
The Silencing War: A Comparative Guide to the Efficacy of NSP-Targeting siRNAs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various small interfering RNAs (siRNAs) designed to target viral non-structural proteins (NSPs). NSPs are critical for viral replication and for orchestrating the subversion of host cellular machinery, including vital immune signaling pathways. By targeting these key viral components, siRNAs offer a promising therapeutic avenue for a range of viral infections. This guide summarizes quantitative data from multiple studies, details common experimental protocols, and visualizes the complex interactions at play.
Efficacy of NSP-Targeting siRNAs: A Quantitative Comparison
The following tables summarize the reported efficacy of different siRNAs targeting the NSPs of several medically important viruses. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific siRNA sequences, delivery methods, cell types, and viral strains used.
Table 1: Efficacy of siRNAs Targeting Influenza A Virus Non-Structural Protein 1 (NS1)
| Target Gene | siRNA Name/ID | Virus Strain | System | siRNA Conc. | Delivery Method | % Knockdown (mRNA/Protein) | % Reduction in Viral Titer/Replication | Reference |
| NS1 | NS1-specific siRNA | A/PR/8/34 (H1N1) | MDCK cells | Not specified | Transfection | ~60% (intracellular NS1 RNA) | Not specified | |
| NS1 | NS1-specific siRNA | A/PR/8/34 (H1N1) | BALB/c mice | Not specified | In vivo administration | 92% (NS1 gene expression in lungs) | Significant reduction in lung virus titers | |
| NS1 | Antisense Oligos | Avian H5N1 | Chicken Embryo Fibroblasts | 2 µM | Transfection | Not specified | Reduced replication to 2.4–7.3 HA units |
Table 2: Efficacy of siRNAs Targeting Hepatitis C Virus (HCV) Non-Structural Proteins
| Target Gene | siRNA Name/ID | HCV Genotype | System | siRNA Conc. | Delivery Method | % Knockdown (mRNA/Protein) | % Reduction in Viral Titer/Replication | Reference |
| NS3 | NS3-is33 | 1a | Serum-infected Huh-7 cells | Not specified | Transfection | Not specified | 64% | |
| NS3 | NS3-is44 | 1a | Serum-infected Huh-7 cells | Not specified | Transfection | 80% (mRNA at 24h) | 70% | |
| NS3 | NS3-is33 + NS3-is44 | 1a | Serum-infected Huh-7 cells | Not specified | Transfection | Not specified | 84% | |
| NS5B, NS3 | NS5B-is88 + NS3-is33 | 1a | Serum-infected Huh-7 cells | Not specified | Transfection | Not specified | 85% | |
| NS5A | Not specified | 1a | Human hepatoma (HepG2) cells | Not specified | Not specified | Inhibition of NS5A expression | Not specified |
Table 3: Efficacy of siRNAs Targeting SARS-CoV-2 Non-Structural Proteins
| Target Gene | siRNA Name/ID | Virus Strain | System | siRNA Conc. | Delivery Method | % Knockdown (mRNA/Protein) | % Reduction in Viral Titer/Replication | Reference |
| RdRp (NSP12) | Multiple candidates | SARS-CoV-2 | In vivo (mice) | Not specified | Lipid Nanoparticle (LNP) | Robust repression in lungs | >90% inhibition | |
| Helicase (NSP13) | Multiple candidates | SARS-CoV-2 | In vivo (mice) | Not specified | Lipid Nanoparticle (LNP) | Robust repression in lungs | >90% inhibition | |
| 5' UTR | Multiple candidates | SARS-CoV-2 | In vivo (mice) | Not specified | Lipid Nanoparticle (LNP) | Robust repression in lungs | >90% inhibition |
Experimental Protocols
The successful application of siRNA technology hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments cited in the evaluation of NSP-targeting siRNAs.
General Protocol for In Vitro siRNA Transfection and Efficacy Assessment
This protocol outlines a standard workflow for delivering siRNA into cultured cells to assess its impact on target gene expression and viral replication.
a. Cell Culture and Seeding:
-
One day prior to transfection, seed healthy, subconfluent cells (e.g., MDCK for Influenza, Huh-7 for HCV, or Vero E6 for SARS-CoV-2) in antibiotic-free growth medium. The cell density should be optimized to reach 60-80% confluency at the time of transfection. For a 6-well plate, approximately 2 x 10^5 cells per well is a common starting point.
b. siRNA-Lipid Complex Formation:
-
Solution A: Dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) into a serum-free medium like Opti-MEM.
-
Solution B: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into the same serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.
c. Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complex mixture to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
After incubation, add complete growth medium (containing serum and antibiotics). For sensitive cell lines, the transfection medium can be replaced with fresh growth medium.
d. Post-Transfection Analysis:
-
Viral Infection: At 24 hours post-transfection, cells can be infected with the virus at a predetermined multiplicity of infection (MOI).
-
Sample Collection: Harvest cells and/or supernatant at various time points post-infection (e
Navigating the Maze of Antibody Specificity: A Comparative Guide to Cross-Validation of Non-Structural Protein (NSP) Antibodies
For researchers, scientists, and drug development professionals, the accurate detection of antibodies against viral non-structural proteins (NSPs) is paramount for differentiating between natural infection and vaccination, monitoring disease progression, and conducting sero-surveillance. This guide provides a comprehensive comparison of methodologies for the cross-validation of NSP antibody specificity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assays for your research needs.
The specificity of an antibody, its ability to bind to its intended target without binding to other molecules, is a critical attribute. In the context of NSPs, which are produced during viral replication, highly specific antibodies are essential for developing reliable diagnostic tests and research tools. This guide will delve into the common techniques used to validate the specificity of NSP antibodies, with a focus on immunoassays for Foot-and-Mouth Disease Virus (FMDV) and coronaviruses, for which extensive validation data is available.
Performance Comparison of Commercial NSP Antibody ELISA Kits
Enzyme-Linked Immunosorbent Assays (ELISAs) are the workhorses of NSP antibody detection. Various formats, including indirect, competitive, and blocking ELISAs, are commercially available. The choice of kit can significantly impact the sensitivity and specificity of your results. Below is a summary of performance data from comparative studies on commercial FMDV NSP antibody ELISA kits.
Table 1: Diagnostic Specificity of Commercial FMDV NSP ELISA Kits
| ELISA Kit | Principle | Species | Diagnostic Specificity (%) | Reference(s) |
| PrioCHECK FMDV NS | Blocking ELISA | Cattle, Swine, Sheep | 98.0 - 99.7 | |
| CEDI Test | Competitive ELISA | Swine | High | |
| UBI FMDV NSP ELISA | Competitive ELISA | Swine | Lower than other kits | |
| CHEKIT FMD-3ABC bo-ov | Competitive ELISA | Swine | High | |
| ID Screen® FMD NSP Competition | Competitive ELISA | Multiple | ≥99.5 | |
| VMRD ELISA | Competitive ELISA | Bovine, Porcine | 98.2 | |
| Prionics ELISA | Competitive ELISA | Bovine, Porcine | 99.7 | |
| 10H9 bELISA (in-house) | Blocking ELISA | Multiple | 98.0 | |
| 3B cELISA (in-house) | Competitive ELISA | Cattle, Swine, Sheep | 99.4 - 99.7 |
Table 2: Diagnostic Sensitivity of Commercial FMDV NSP ELISA Kits
| ELISA Kit | Principle | Species | Diagnostic Sensitivity (%) | Reference(s) |
| PrioCHECK FMDV NS | Blocking ELISA | Cattle, Swine, Sheep | 95.0 | |
| CEDI Test | Competitive ELISA | Swine | High | |
| UBI FMDV NSP ELISA | Competitive ELISA | Swine | High | |
| CHEKIT FMD-3ABC bo-ov | Competitive ELISA | Swine | Lower than other kits | |
| 10H9 bELISA (in-house) | Blocking ELISA | Multiple | 95.0 | |
| 3B cELISA (in-house) | Competitive ELISA | Experimentally Inoculated | 100 | |
| 3B cELISA (in-house) | Vaccinated Carrier | 64.0 |
Experimental Protocols for NSP Antibody Specificity Validation
Accurate assessment of NSP antibody specificity relies on robust and well-documented experimental protocols. Below are detailed methodologies for key experiments.
Indirect ELISA (iELISA)
Indirect ELISA is a common method for detecting the presence of antibodies in a sample.
Protocol:
-
Antigen Coating:
-
Dilute the recombinant NSP antigen to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
-
Washing:
-
Remove the coating solution.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted serum samples (typically a 1:100 dilution in blocking buffer) to the appropriate wells. Include positive and negative control sera.
-
Incubate for 1-2 hours at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stop Reaction and Read:
-
Add 50 µL of stop solution (e.g., 2M H₂SO₄) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Competitive ELISA (cELISA)
Competitive ELISAs are often used to measure the concentration of an antigen or antibody in a sample by detecting interference in an expected signal output.
Protocol:
-
Antigen Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of recombinant NSP antigen at a concentration of 1-10 µg/mL in coating buffer.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer per well for 1-2 hours at 37°C.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
In a separate plate or tube, pre-incubate the serum samples with a known amount of a specific monoclonal antibody (MAb) against the NSP for 30-60 minutes at 37°C.
-
Add 100 µL of the serum/MAb mixture to the antigen-coated wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody that binds to the primary MAb (if the MAb is not directly conjugated).
-
Incubate for 1 hour at 37°C.
-
-
Substrate Addition and Reading:
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance. A lower signal indicates the presence of NSP antibodies in the sample, as they have competed with the MAb for binding to the coated antigen.
-
Blocking ELISA
A blocking ELISA is similar to a competitive ELISA but involves the test antibody in the sample blocking the binding of a labeled antibody.
Protocol:
-
Antigen Coating and Blocking:
-
Follow the same steps as for the cELISA.
-
-
Sample Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted serum samples to the wells and incubate for 1 hour at 37°C.
-
-
Conjugated Antibody Incubation:
-
Without washing, add 100 µL of a known concentration of HRP-conjugated monoclonal antibody specific for the NSP to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Detection and Reading:
-
Wash the plate thoroughly to remove any unbound conjugated antibody.
-
Add the substrate, stop the reaction, and read the absorbance. A lower signal indicates a positive result, as the antibodies in the sample have blocked the binding of the conjugated antibody.
-
Western Blotting
Western blotting
Safety Operating Guide
Essential Safety and Logistical Information for Handling NSP-AS
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of NSP-AS (3-[9-(((3-(carboxypropyl)[4-Methxylphenyl]sulfonyl)aMine)carboxyl]-10-acridiniuMyl)-1-propanesulfonate inner salt), a fluorescent labeling reagent belonging to the acridine family of compounds. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidelines are based on best practices for handling acridine compounds, which are known to be potential irritants.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles should be worn.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1] A fully buttoned lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dusts or aerosols are generated, a NIOSH-approved N95 or P1 dust mask should be used.[3] |
| Body Protection | Appropriate clothing to prevent skin contact, such as long pants and closed-toe shoes, should be worn at all times in the laboratory.[4][5] |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols for the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Handling Protocol
-
Preparation : Before handling this compound, ensure that all necessary PPE is worn correctly.[6] Prepare the work area by covering surfaces with absorbent, plastic-backed paper.[2]
-
Location : All work with this compound, especially when in powdered form or when creating solutions, should be conducted in a well-ventilated area.[7] A chemical fume hood is recommended to minimize inhalation exposure.[2]
-
Dispensing : When weighing the solid form of this compound, avoid generating dust.[2][7] Use appropriate tools and handle containers with care.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Storage : Store this compound in a cool, dry, and dark place, as it is a light-sensitive reagent.[3][8][9] The container should be tightly sealed to prevent contamination and degradation.[10]
-
Labeling : All containers with this compound must be clearly labeled with the chemical name, concentration, and any relevant hazard warnings.[6][9][10]
Spill Management Protocol
-
Small Spills : For a small spill, absorb the liquid with an inert material like sand or vermiculite.[2][3] If it is a solid, carefully sweep it up to avoid creating dust.[2]
-
Personal Protection : Always wear the appropriate PPE when cleaning up a spill.[2]
-
Disposal of Spill Debris : Place all contaminated materials into a sealed container for proper waste disposal.[2][7]
-
Decontamination : Clean the spill area with soap and water after the initial cleanup.[1]
Disposal Plan
-
Waste Collection : All waste contaminated with this compound, including unused product, contaminated labware, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[1][2]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Prohibited Disposal : this compound waste should never be disposed of down the drain or in the regular trash.[1][2]
-
Waste Disposal : Dispose of all this compound waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4][11]
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. denovix.com [denovix.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. How to Handle Expired Lab Reagents: Tips for Safe and Effective Use | Lab Manager [labmanager.com]
- 9. butterfliesnow.com [butterfliesnow.com]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
